molecular formula C22H25IN2O3 B449750 N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE

N'~1~-{4-[(4-IODOPHENOXY)METHYL]BENZOYL}-2,2,3,3-TETRAMETHYL-1-CYCLOPROPANECARBOHYDRAZIDE

Cat. No.: B449750
M. Wt: 492.3g/mol
InChI Key: QJLLFADHTHKJSY-UHFFFAOYSA-N
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Description

N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is a complex organic compound with the molecular formula C22H25IN2O3 and a molecular weight of 492.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide typically involves multiple steps:

    Formation of the iodophenoxy intermediate: This step involves the reaction of 4-iodophenol with an appropriate alkylating agent to form 4-iodophenoxyalkane.

    Benzoylation: The iodophenoxyalkane is then reacted with benzoyl chloride in the presence of a base to form the benzoylated intermediate.

    Cyclopropanation: The benzoylated intermediate undergoes cyclopropanation with a suitable reagent to introduce the tetramethylcyclopropane moiety.

    Hydrazide formation: Finally, the cyclopropanated intermediate is reacted with hydrazine to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The iodophenoxy group may facilitate binding to certain proteins or enzymes, while the benzoyl and cyclopropane moieties contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{4-[(4-bromophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
  • N’-{4-[(4-chlorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide
  • N’-{4-[(4-fluorophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide

Uniqueness

N’-{4-[(4-iodophenoxy)methyl]benzoyl}-2,2,3,3-tetramethylcyclopropanecarbohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.

Properties

Molecular Formula

C22H25IN2O3

Molecular Weight

492.3g/mol

IUPAC Name

4-[(4-iodophenoxy)methyl]-N'-(2,2,3,3-tetramethylcyclopropanecarbonyl)benzohydrazide

InChI

InChI=1S/C22H25IN2O3/c1-21(2)18(22(21,3)4)20(27)25-24-19(26)15-7-5-14(6-8-15)13-28-17-11-9-16(23)10-12-17/h5-12,18H,13H2,1-4H3,(H,24,26)(H,25,27)

InChI Key

QJLLFADHTHKJSY-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)NNC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)I)C

Origin of Product

United States

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